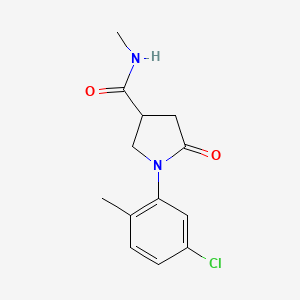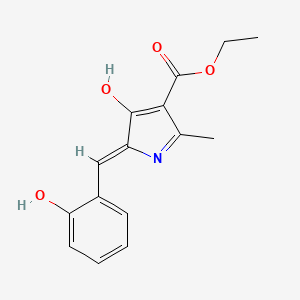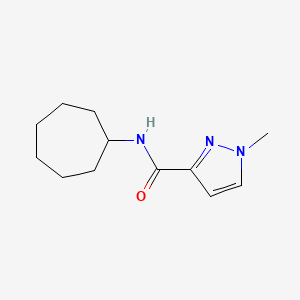
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic properties in a variety of neurological disorders.
Mécanisme D'action
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of a protein called mixed lineage kinase 3 (MLK3), which plays a role in cell death pathways. By inhibiting MLK3, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can protect neurons from degeneration and promote neuronal survival.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from degeneration, promote neuronal survival, and reduce inflammation. Additionally, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it has been well-studied and has a known mechanism of action. Additionally, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of potential therapeutic applications in neurological disorders. However, one limitation of using 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it may not be effective in all models of neurological disorders.
Orientations Futures
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. One area of focus could be on developing more potent and selective MLK3 inhibitors. Additionally, further studies could investigate the potential therapeutic applications of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could explore the potential use of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as gene therapy or stem cell therapy.
Méthodes De Synthèse
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-methylpyrrolidine and sodium hydride to form 1-(5-chloro-2-methylphenyl)-N-methyl-5-pyrrolidin-3-ylcarboxamide. The final step involves the oxidation of the pyrrolidine ring to form 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from degeneration and promote neuronal survival.
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-4-10(14)6-11(8)16-7-9(5-12(16)17)13(18)15-2/h3-4,6,9H,5,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZDQRWGHFGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)

![4-[(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5974562.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
![N-{4-hydroxy-5-isopropyl-3-[(4-methoxyphenyl)sulfonyl]-2-methylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B5974572.png)

![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)

![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)